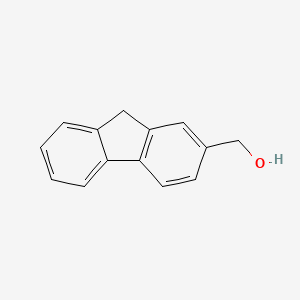

9H-fluoren-1-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

9H-fluoren-2-ylmethanol |

InChI |

InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2 |

InChI Key |

NVRRCUVMHFKHCL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Fluoren 1 Ylmethanol and Its Precursors

Established Laboratory-Scale Synthetic Routes

Traditional methods for the synthesis of 9H-fluoren-1-ylmethanol and its precursors have been well-documented and are routinely used in laboratory settings. These approaches often involve multi-step sequences and the use of classical reagents.

Reductive Functionalization of Fluorene-9-carboxaldehyde

A common and direct method for the preparation of this compound is the reduction of its corresponding aldehyde, 9-fluorenecarboxaldehyde. This transformation can be efficiently achieved using standard reducing agents. One such method involves the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727). The reaction proceeds under mild conditions, typically at ice bath temperatures, to afford the desired product in good yield. The aldehyde itself can be synthesized from fluorene (B118485) through formylation reactions. For instance, reacting fluorene with sodium ethoxide and ethyl formate (B1220265) can produce 9-fluorenecarboxaldehyde.

| Reagent | Solvent | Temperature | Product | Yield |

| Sodium Borohydride (NaBH4) | Methanol | 0 °C to room temperature | This compound | ~84% |

Organometallic Approaches (e.g., Grignard, organolithium reagents)

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds and are instrumental in the synthesis of this compound. These methods typically involve the generation of a fluorenyl anion, which then reacts with an appropriate electrophile.

A notable example is the use of an organolithium reagent. 9H-fluorene can be deprotonated at the C9 position using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting 9-fluorenyllithium is a potent nucleophile that can react with formaldehyde (B43269) to introduce the hydroxymethyl group, yielding this compound after an aqueous workup. chemicalbook.com This one-pot synthesis is an effective way to directly functionalize the fluorene core. chemicalbook.com

| Starting Material | Reagents | Solvent | Product | Yield |

| 9H-Fluorene | 1. n-Butyllithium 2. Paraformaldehyde | Tetrahydrofuran/Hexane (B92381) | This compound | 71% chemicalbook.com |

Similarly, Grignard reagents can be employed. While the direct reaction of a fluorenyl Grignard reagent with formaldehyde is a plausible route, the literature more commonly describes the synthesis of related fluorenol derivatives. The general principle involves the nucleophilic attack of the organometallic species on the carbonyl carbon of formaldehyde.

Borane-mediated Reduction of 9-Fluorenecarboxylic Acid Derivatives

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane-dimethyl sulfide (B99878) complex (BH3·SMe2), are particularly effective for this purpose, often showing high chemoselectivity. commonorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.com

In the context of this compound synthesis, 9-fluorenecarboxylic acid can be reduced using these borane reagents. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol. youtube.com This method is advantageous as boranes are generally less reactive towards other reducible functional groups like esters, offering a degree of selectivity. commonorganicchemistry.com The choice between BH3·THF and BH3·SMe2 often depends on the desired reaction conditions and scale, with the latter being more stable and available in higher concentrations. commonorganicchemistry.com

| Starting Material | Reagent | Solvent | Product |

| 9-Fluorenecarboxylic Acid | Borane-tetrahydrofuran complex (BH3·THF) or Borane-dimethyl sulfide complex (BH3·SMe2) | Tetrahydrofuran (THF) | This compound |

Reductive Dehalogenation Strategies Initiated by TDAE

A novel approach for the synthesis of fluorenyl alcohol derivatives involves a reductive dehalogenation strategy initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com This method utilizes 9-bromofluorene (B49992) as a precursor. The reaction is believed to proceed through a single electron transfer (SET) mechanism, where TDAE acts as an electron donor. mdpi.com

The process involves two successive single electron transfers to 9-bromofluorene, leading to the cleavage of the carbon-bromine bond and the formation of a 9-fluorenyl anion. This nucleophilic anion can then react with various electrophiles, including aldehydes, to form the corresponding fluorenyl alcohol derivatives. mdpi.com When formaldehyde is used as the electrophile, this would theoretically yield this compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). A variety of substituted fluorenyl methanol derivatives have been synthesized using this method with moderate to good yields. mdpi.com

| Precursor | Reagents | Solvent | Product Type |

| 9-Bromofluorene | Aldehyde, TDAE | Dimethylformamide (DMF) | Fluorenyl alcohol derivatives |

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. In the context of fluorene chemistry, catalytic approaches are at the forefront of these efforts.

Catalytic Syntheses (e.g., Ru-catalyzed sp3 C-H alkylation)

Modern catalytic methods offer promising avenues for the functionalization of the fluorene skeleton, which is a key step in the synthesis of its derivatives, including precursors to this compound. One such emerging strategy is the direct C-H alkylation of the sp3-hybridized carbon at the 9-position of fluorene.

Ruthenium-catalyzed C-H alkylation has been demonstrated as a viable method for this transformation. This approach utilizes alcohols as alkylating agents in a "borrowing hydrogen" strategy. The reaction is catalyzed by a ruthenium complex, such as [Ru(p-cymene)Cl2]2. This methodology allows for the selective mono-alkylation at the C9 position with primary alcohols, producing a variety of 9-alkylfluorene derivatives in good to excellent yields. While this specific reaction does not directly yield this compound, it represents a significant advancement in the catalytic functionalization of the fluorene core, which could be adapted for the introduction of a hydroxymethyl precursor.

A more direct catalytic route to this compound would be the catalytic hydrogenation of 9-fluorenecarboxaldehyde. This approach aligns with the principles of green chemistry by utilizing molecular hydrogen as the reducing agent, often in the presence of a heterogeneous or homogeneous catalyst. Various metal catalysts, including those based on ruthenium and iridium, have shown high efficiency and selectivity in the hydrogenation of aldehydes to alcohols. rsc.org

| Method | Catalyst | Reactants | Product Type |

| Ru-catalyzed sp3 C-H Alkylation | [Ru(p-cymene)Cl2]2 | 9H-Fluorene, Primary Alcohol | 9-Alkylfluorene |

| Catalytic Hydrogenation | Metal Catalyst (e.g., Ru, Ir) | 9-Fluorenecarboxaldehyde, H2 | This compound |

Electrochemical Synthesis and Electropolymerization

Electrochemical methods are primarily applied to the polymerization of fluorene-based monomers rather than the initial synthesis of this compound itself. The electropolymerization of 9-fluorenemethanol (B185326) is a notable process that yields functional polymeric materials.

Detailed research has shown that the electropolymerization of 9-fluorenemethanol in a solution of boron trifluoride diethyl etherate results in the low-potential electrodeposition of a semiconducting film of poly(9-fluorenemethanol) (PFMO). sigmaaldrich.cn This resulting PFMO film is soluble in common organic solvents, demonstrates good redox activity and stability, and possesses a uniform morphology. researchgate.net Furthermore, the PFMO film exhibits electrochromic properties, changing color from pale brown in its reduced state to dark blue upon oxidation. researchgate.net The mechanism involves the formation of complexion cations between the hydroxyl groups on the fluorene derivative and the boron trifluoride diethyl etherate, which enhances the ionic conductivity of the electrolyte system. researchgate.net

The precursor to this compound, 9-fluorenone (B1672902), has also been the subject of electrochemical polymerization studies. The process, carried out in a dichloromethane (B109758) solution with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte, yields an insoluble polymer deposit on the electrode surface. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. While specific protocols for this compound are not extensively detailed, the synthesis of related fluorene derivatives provides strong evidence of the methodology's applicability.

The primary benefits of microwave-assisted organic synthesis (MAOS) include:

Rapid Heating: Microwaves directly excite molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the thermal conductivity limitations of the reaction vessel.

Reduced Reaction Times: The increased rate of heating often accelerates reaction rates, reducing synthesis times from hours to minutes.

Improved Yields and Purity: Shorter reaction times can minimize the formation of byproducts from side reactions or thermal decomposition, leading to higher product yields and purity.

The following table compares conventional and microwave-assisted synthesis for a representative fluorene derivative, highlighting the typical enhancements achieved with microwave irradiation.

| Reaction | Method | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) |

| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene Synthesis | Conventional Heating | Al³⁺-montmorillonite, 3-mercaptopropionic acid | 160 | > 10 min | 33 |

| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene Synthesis | Microwave Irradiation | Al³⁺-montmorillonite, 3-mercaptopropionic acid | 160 | 10 min | 81 |

This table illustrates the significant improvement in yield and reduction in reaction time when using microwave-assisted methods compared to conventional heating for the synthesis of a fluorene derivative.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and control over reaction parameters. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology is particularly advantageous for the synthesis of this compound precursors, such as 9-fluorenone.

A photocatalyzed intramolecular cyclization of biarylcarboxylic acids to produce fluorenones has been successfully demonstrated using continuous flow photoredox technology. organic-chemistry.org This approach highlights the practicality and generality of flow chemistry for constructing the core fluorene structure. organic-chemistry.org

Key advantages of applying continuous flow chemistry to the synthesis of these compounds include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, minimizing the risks associated with exothermic reactions or the handling of hazardous intermediates.

Precise Control: Parameters such as temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better reproducibility and optimization of reaction conditions.

Scalability: Increasing production volume is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Integration of Steps: Multi-step syntheses can be "telescoped" by linking several reactor modules in sequence, often incorporating in-line purification to remove byproducts or excess reagents before the subsequent step.

Industrial-Scale Preparation Considerations and Optimizations

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of cost, safety, efficiency, and environmental impact. The primary raw material for its synthesis is industrial fluorene, which is commercially obtained from the middle oil fraction of coal tar. marketpublishers.com

A common industrial synthesis route proceeds in two main steps: the formation of 9-fluorenecarboxaldehyde from fluorene, followed by its reduction to 9-fluorenemethanol. google.com

Key Optimization Considerations:

Catalyst and Reagent Selection: While strong bases like sodium hydride (NaH) can be used, they generate flammable hydrogen gas, posing a significant safety hazard on a large scale. patsnap.com A safer and more practical alternative is sodium ethoxide, which can be prepared on-site. google.compatsnap.com The choice of reducing agent is also critical; sodium borohydride (NaBH₄) is often preferred over agents like formalin, which can lead to incomplete reactions and low yields. google.com

Solvent Management: Low-boiling-point solvents such as diethyl ether and ethyl formate present challenges due to significant volatilization losses and fire hazards. patsnap.com Process optimization may involve using higher-boiling-point solvents or implementing robust solvent recovery and recycling systems. In the synthesis of the precursor 9-fluorenone, methods have been developed where the filtrate, containing the solvent, catalyst, and unreacted materials, is directly recycled, creating an energy-saving and environmentally friendly process. google.comwipo.int

Process Efficiency: Achieving high conversion and selectivity is paramount. For the oxidation of fluorene to fluorenone, conditions have been optimized to achieve 100% conversion of fluorene with 100% selectivity for fluorenone. google.comwipo.int Adding inorganic salt auxiliaries, such as barium chloride or calcium chloride, before the reduction step to 9-fluorenylmethanol can inhibit byproduct formation and improve the selectivity to nearly 100%. mtxb.com.cn

Purity of Raw Materials: Industrial processes can be tailored to the purity of the starting material. For instance, industrial-grade fluorene (≥95% purity) can be used to produce industrial-grade 9-fluorenone, while high-purity fluorene (≥99.5%) is used as a starting material for high-end applications requiring purities of ≥99.5%. google.com

Advanced Purification and Isolation Techniques for Research Applications

Achieving the high purity of this compound required for specialized research applications, such as peptide synthesis or materials science, necessitates the use of advanced purification and isolation techniques that go beyond simple filtration.

Recrystallization: This is a common method for purifying the crude product. The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Solvents used for the recrystallization of 9-fluorenemethanol include petroleum ether, ethanol, and toluene. google.compatsnap.com However, this method can be limited in its ability to remove certain impurities and may result in significant product loss. google.compatsnap.com A crystallization method involving dissolving the raw fluorene in a solvent, cooling, and then adding an anti-solvent has been developed to improve yield and purity. google.com

Column Chromatography: For achieving very high purity, chromatographic techniques are indispensable. Silica (B1680970) gel column chromatography is a standard method for purifying fluorenyl derivatives. mdpi.com The crude mixture is applied to the top of a column packed with silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel, allowing for the collection of pure fractions of the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for isolating high-purity compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis and purification of 9H-Fluorene-9-methanol. sielc.com This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, and it is scalable for the preparative isolation of the compound and its impurities. sielc.com HPLC with fluorescence detection is also a sensitive method for determining the presence of fluorene and related compounds in various samples. nih.gov

Chemical Reactivity and Mechanistic Investigations of 9h Fluoren 1 Ylmethanol

Transformations Involving the Hydroxymethyl Moiety

The primary alcohol group at the 1-position of the fluorene (B118485) ring is a key site for various chemical modifications, including esterification, etherification, acetylation, oxidation, halogenation, and sulfonylation.

Esterification Reactions for Derivatization

The hydroxyl group of 9H-fluoren-1-ylmethanol can be readily converted to an ester. This transformation is a common derivatization technique. The reaction typically involves the use of a carboxylic acid or its derivative, such as an acid chloride or anhydride, in the presence of an acid or base catalyst. For instance, the esterification of the related compound, 9-hydroxy-9H-fluorene-9-carboxylic acid, to its methyl ester is achieved by refluxing in methanol (B129727) saturated with hydrogen chloride prepchem.com. A similar approach can be applied to this compound to produce a variety of ester derivatives.

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| R-CH₂OH | R'-COOH | R-CH₂OC(O)R' | Acid catalyst (e.g., H₂SO₄), heat |

| R-CH₂OH | R'-COCl | R-CH₂OC(O)R' | Base (e.g., pyridine), room temperature |

| R-CH₂OH | (R'CO)₂O | R-CH₂OC(O)R' | Acid or base catalyst, heat |

Etherification and Acetylation Strategies

The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Acetylation, a specific type of esterification, results in the formation of an acetate (B1210297) ester. This is commonly achieved by treating the alcohol with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct.

Oxidation Pathways to Carbonyl Compounds

The primary alcohol of this compound can be oxidized to form either an aldehyde (9H-fluoren-1-carbaldehyde) or a carboxylic acid (9H-fluoren-1-carboxylic acid), depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol to the carboxylic acid. The controlled oxidation to the aldehyde is a crucial step in the synthesis of various fluorene derivatives. Conversely, the reduction of 9-fluorenecarboxaldehyde to 9-fluorenemethanol (B185326) using sodium borohydride (B1222165) in methanol is a known process, suggesting the feasibility of the reverse oxidation reaction google.com. The oxidation of substituted fluorene derivatives to the corresponding fluorenones is also a well-established transformation, often carried out under aerobic conditions in the presence of a base rsc.org. Furthermore, the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involves an oxidation step to form the aromatic fluorene core mdpi.com.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 9H-fluoren-1-carbaldehyde |

| This compound | Potassium permanganate (KMnO₄) | 9H-fluoren-1-carboxylic acid |

Halogenation and Sulfonylation Reactions

The hydroxyl group of this compound can be replaced by a halogen atom through reactions with various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can yield 1-(chloromethyl)-9H-fluorene, while phosphorus tribromide (PBr₃) can be used to synthesize 1-(bromomethyl)-9H-fluorene ucalgary.calibretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in the inversion of stereochemistry if a chiral center were present libretexts.orgchemistrysteps.com.

Sulfonylation involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate is an excellent leaving group, making the molecule more susceptible to nucleophilic substitution reactions.

Reactivity of the 9H-Fluorene Core

The fused aromatic ring system of 9H-fluorene is the other major site of chemical reactivity in this compound.

Electrophilic Aromatic Substitution Reactions on the Fluorene System

The fluorene ring system can undergo electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. The position of substitution on the fluorene core is directed by the existing substituents. The hydroxymethyl group (-CH₂OH) at the 1-position is an ortho-, para-directing group and is considered an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene wikipedia.org. This is due to the electron-donating nature of the oxygen atom's lone pairs, which can stabilize the arenium ion intermediate through resonance.

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to preferentially substitute at the positions ortho and para to the hydroxymethyl group. The specific regioselectivity will also be influenced by the inherent reactivity of the different positions on the fluorene nucleus itself. Studies on the electrophilic reactivity of fluorene have shown that the 2- and 7-positions are generally the most reactive rsc.org. The presence of the activating -CH₂OH group at the 1-position would further enhance the reactivity of the ortho (2-position) and para (4-position) positions.

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-9H-fluoren-1-ylmethanol and 4-Nitro-9H-fluoren-1-ylmethanol |

| Bromination | Br⁺ | 2-Bromo-9H-fluoren-1-ylmethanol and 4-Bromo-9H-fluoren-1-ylmethanol |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-9H-fluoren-1-ylmethanol and 4-Acyl-9H-fluoren-1-ylmethanol |

Nucleophilic Additions and Substitutions at C9-Position

The C9 position of the fluorene ring is known for its susceptibility to nucleophilic attack due to the acidity of the C9-protons, a consequence of the aromatic stabilization of the resulting fluorenyl anion. While extensive research exists for the functionalization of the parent 9H-fluorene at this position, specific studies detailing nucleophilic additions and substitutions directly on this compound are not extensively documented in publicly available literature.

However, the general reactivity of the fluorene nucleus provides a basis for predicting the behavior of this compound. The presence of the hydroxymethyl group at the C1 position may exert electronic effects on the acidity of the C9-protons, potentially influencing the rate and regioselectivity of nucleophilic attack. It is plausible that deprotonation at the C9 position by a strong base would generate a fluorenyl anion, which could then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This would lead to the formation of new carbon-carbon bonds at the C9 position, yielding a variety of 9-substituted-9H-fluoren-1-ylmethanol derivatives.

Metal-Catalyzed Coupling Reactions (e.g., C-C bond formation, palladium-catalyzed annulation)

Transition metal-catalyzed reactions are powerful tools for the construction of complex organic molecules, and fluorene derivatives are often employed as substrates or precursors in such transformations. researchgate.net Specifically, palladium-catalyzed reactions have been instrumental in the synthesis of functionalized fluorene systems. researchgate.net

One notable application is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes to synthesize fluoren-9-ones. researchgate.net This methodology allows for the efficient construction of the fluorenone core from readily available starting materials. researchgate.net While this reaction does not directly involve this compound as a starting material, it highlights the utility of palladium catalysis in building the fundamental fluorene skeleton. The resulting fluoren-9-ones can be subsequently reduced to the corresponding fluorenols, including isomers of this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce aryl or alkynyl substituents onto the fluorene framework. These reactions typically involve the coupling of a halogenated fluorene derivative with a suitable organoboron or organocopper reagent. Although specific examples utilizing this compound as the direct substrate are scarce, it is conceivable that a halogenated derivative of this compound could undergo such coupling reactions to afford more complex structures. The development of new catalytic systems continues to expand the scope of these transformations, offering potential avenues for the functionalization of this compound. researchgate.net

Photo-induced Reactions and Their Mechanisms

The photochemistry of fluorene and its derivatives has garnered significant interest due to their unique photophysical properties. A notable photo-induced reaction involving a related isomer, 9-fluorenylmethanol, is its efficient conversion to dibenzofulvene (DBF), also known as 9-methylenefluorene, upon irradiation with a Xe lamp in solution. mdpi.comrsc.org This reaction proceeds via a photo-induced β-elimination mechanism and, significantly, occurs in the absence of a base, which is typically required for the corresponding ground-state reaction. mdpi.comrsc.org

The proposed mechanism involves the excitation of the 9-fluorenylmethanol molecule to an electronically excited state. In this excited state, the molecule can undergo β-elimination, leading to the formation of dibenzofulvene and a molecule of water. The efficiency of this photochemical transformation highlights the distinct reactivity of the fluorene system in its excited state compared to its ground state.

While this specific reaction has been documented for 9-fluorenylmethanol, the photochemical behavior of this compound is not as well-characterized. The position of the hydroxymethyl group at C1 instead of C9 would likely lead to different photochemical pathways. The chromophore of this compound is the fluorene ring system, and upon absorption of light, it would be promoted to an excited state. The subsequent decay pathways could include fluorescence, phosphorescence, or photochemical reactions. The presence of the hydroxymethyl group at C1 could influence the excited-state properties and potentially lead to different photo-products compared to its C9-substituted isomer. Further research is needed to elucidate the specific photo-induced reactions and mechanisms of this compound.

Acid-Catalyzed Transformations and Rearrangements

The hydroxymethyl group at the C1 position is a primary alcohol. In the presence of a strong acid, this alcohol could be protonated, forming a good leaving group (water). The subsequent departure of water would generate a primary carbocation at the C1-methylene position. Primary carbocations are generally unstable and prone to rearrangement to form more stable secondary or tertiary carbocations if a suitable migrating group is available.

In the context of the 9H-fluorene scaffold, a 1,2-hydride shift or a 1,2-aryl shift from the adjacent positions of the fluorene ring to the C1-methylene carbocation could occur. Such rearrangements would lead to the formation of new carbocationic intermediates, which could then be trapped by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid or the solvent) or undergo elimination to form an alkene. The specific outcome of such an acid-catalyzed reaction would be highly dependent on the reaction conditions, including the nature and concentration of the acid, the temperature, and the solvent employed.

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While the parent 9H-fluorene is achiral, the introduction of a substituent at a position other than C9, such as in this compound, does not in itself create a chiral center unless the substitution pattern on the aromatic rings breaks the plane of symmetry. However, further functionalization of this compound can lead to the formation of chiral molecules.

For instance, reactions at the C9 position of this compound would generate a new stereocenter if a substituent other than hydrogen is introduced. The stereoselective synthesis of such derivatives would require the use of chiral reagents or catalysts to control the stereochemical outcome of the reaction.

Applications of 9h Fluoren 1 Ylmethanol As a Key Building Block in Advanced Chemical Syntheses

Role in Protecting Group Chemistry

The most prominent application of 9H-fluoren-1-ylmethanol is as the precursor to the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern protecting group chemistry. This function is pivotal in the synthesis of complex organic molecules by temporarily masking reactive functional groups to prevent unwanted side reactions.

Synthesis of 9-Fluorenylmethoxycarbonyl (Fmoc) Chloride and Related Reagents

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the most common reagent used to attach the Fmoc protecting group to amines, particularly in the synthesis of amino acids for peptide production. It is synthesized directly from this compound (also known as 9-fluorenylmethanol). The primary synthesis route involves the reaction of this compound with phosgene (COCl₂) or a safer equivalent, triphosgene. This reaction converts the hydroxyl group of the alcohol into a chloroformate, yielding Fmoc-Cl.

The synthesis is a critical step that transforms the relatively simple alcohol into a highly valuable reagent for organic synthesis. The resulting Fmoc-Cl is a crystalline solid that is soluble in common organic solvents like dichloromethane (B109758) and dimethylformamide, making it suitable for use in various reaction conditions.

| Starting Material | Key Reagent(s) | Product | Primary Application of Product |

|---|---|---|---|

| This compound | Phosgene (COCl₂) or Triphosgene | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Introduction of the Fmoc protecting group onto primary and secondary amines. |

| This compound | Diphosgene, Triphosgene with a catalyst (e.g., pyridine, DMAP) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Used in peptide synthesis and protection of amino groups in complex molecules. |

Fmoc-Based Protecting Group Strategies in Peptide and Oligonucleotide Synthesis Research

The Fmoc group is a critical tool in the solid-phase synthesis of both peptides and oligonucleotides, chosen for its unique cleavage conditions which allow for orthogonal protection strategies.

In Solid-Phase Peptide Synthesis (SPPS) , the Fmoc group is used to protect the α-amino group of amino acids. Its key advantage is its lability to bases, typically being removed by a solution of piperidine in an organic solvent like dimethylformamide (DMF). This mild, non-acidic deprotection condition is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (such as Boc or tBu groups). This orthogonality ensures that only the N-terminal Fmoc group is removed during each cycle of peptide chain elongation, while the side-chain protectors remain intact until the final acid-mediated cleavage from the solid support. This strategy prevents unwanted side reactions and has become the dominant method in automated peptide synthesis.

In oligonucleotide synthesis , the Fmoc group has been successfully employed as a protecting group for the 5'-hydroxyl position of ribonucleotide monomers. Similar to its role in peptide synthesis, its base-lability offers an advantage over traditional acid-labile groups like the trityl (Trt) group. The use of acidic conditions to remove Trt groups can lead to depurination, an undesirable side reaction that cleaves the bond between the purine base (adenine or guanine) and the sugar. By using the base-labile Fmoc group, this acid-induced degradation is avoided, leading to higher fidelity in the synthesis of long or sensitive oligonucleotide sequences.

| Application Area | Protected Group | Key Advantage | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Peptide Synthesis (SPPS) | α-Amino group of amino acids | Mild deprotection avoids side reactions. | Secondary amines (e.g., piperidine) | Acid-labile side-chain protecting groups (e.g., Boc, tBu) |

| Oligonucleotide Synthesis | 5'-Hydroxyl group of nucleotides | Avoids acid-induced depurination. | DBU in acetonitrile (B52724) or other basic conditions | Acid-labile and other protecting groups used for nucleobases and phosphates. |

Novel Protecting Group Development beyond Fmoc Chemistry

The foundational structure of this compound has inspired the development of other, more specialized protecting groups that build upon the properties of the fluorenyl moiety. Research in this area aims to fine-tune stability, cleavage conditions, and steric properties to overcome specific challenges in synthesis.

One such example is the 9-Phenyl-9-fluorenyl (Pf) group . This group is used for nitrogen protection in amino acids and has proven to be exceptionally effective at preventing racemization at the α-carbon during synthesis. The bulky phenyl group provides steric hindrance that shields the acidic α-proton from being removed by base, thus preserving the stereochemical integrity of the amino acid.

Another related protecting group is the (9H-fluoren-9-yl)methanesulfonyl (Fms) group . The Fms group can be removed under the same basic conditions as the Fmoc group, allowing it to be used interchangeably in standard Fmoc-based strategies, particularly in the synthesis of N-methylated peptides.

These developments highlight the versatility of the fluorene (B118485) scaffold, originating from this compound, as a platform for creating a family of protecting groups with tailored functionalities for advanced synthetic applications.

Precursor in Materials Science Research

The rigid, planar, and aromatic nature of the fluorene ring system, derived from precursors like this compound, makes it an attractive building block for advanced materials. Its inherent photophysical properties and thermal stability are leveraged in the fields of organic electronics and polymer science.

Building Block for Organic Light-Emitting Diode (OLED) Precursors

The fluorene core is a fundamental component in a significant class of materials developed for organic light-emitting diodes (OLEDs), particularly for generating blue light, which has historically been a challenge for stable and efficient devices. Fluorene derivatives are prized for their high photoluminescence quantum efficiency, good thermal stability, and excellent charge transport properties.

While this compound is not typically incorporated into the final polymer directly, it serves as a key starting material for creating the functionalized fluorene monomers used in polymerization. The fluorene unit can be modified at the C-2, C-7, and C-9 positions to tune the electronic and physical properties of the resulting materials. Polymers and oligomers containing fluorene are frequently used as:

Emissive Layers: The large energy bandgap of the fluorene unit makes it an excellent blue emitter.

Host Materials: In phosphorescent OLEDs (PhOLEDs), fluorene-based hosts can efficiently transfer energy to phosphorescent guest emitters.

Hole-Transporting Layers: Modified fluorene structures can facilitate the efficient injection and transport of positive charge carriers (holes).

The synthesis of these advanced materials often starts with the basic fluorene skeleton, which can be derived from readily available precursors like this compound, underscoring its role as a foundational building block in materials chemistry.

Integration into Polymer Synthesis and Polymerization Initiators

Beyond OLEDs, the fluorene moiety from this compound is integrated into other areas of polymer science. Its derivatives have been utilized as polymerization initiators, which are molecules that start the polymerization process.

For instance, organometallic derivatives such as fluorenyllithium and fluorenylsodium can act as initiators for anionic polymerization, a method used to create polymers with well-defined molecular weights and structures. These initiators are effective for polymerizing monomers like methyl methacrylate.

Furthermore, research has led to the development of photopolymerization initiators containing the fluorene structure. For example, certain fluorenyl β-oxime ester compounds have been shown to initiate polymerization upon exposure to light. These initiators are valuable in applications like photoresists for manufacturing microelectronics and in coatings that cure upon UV irradiation. The incorporation of the fluorene group can enhance the initiator's photosensitivity and thermal stability.

Scaffold for Supramolecular Assemblies and Nanostructures

The distinct architecture of the fluorene moiety, derivable from this compound, facilitates its use in the construction of supramolecular assemblies and nanostructures. The planarity and aromaticity of the fluorene unit promote π-π stacking interactions, which are fundamental in the self-assembly of molecules into ordered structures.

Research in the field of supramolecular chemistry has demonstrated that fluorene-based materials are promising for understanding the influence of noncovalent interactions on the morphology and macroscopic properties of π-conjugated materials. tue.nl By incorporating various functional groups onto the fluorene scaffold, it is possible to direct the self-organization of these molecules in both solution and thin films. tue.nl This controlled assembly is crucial for the development of novel materials with tailored optical and electronic properties.

9H-fluorene derivatives have been specifically investigated for their role in creating nanostructures. explorationpub.com The inherent properties of these compounds allow for their application in a range of scientific disciplines, including the formation of well-defined nanoscale architectures. explorationpub.com

Development of Functional Advanced Materials

This compound and its derivatives are instrumental in the synthesis of a variety of functional advanced materials, owing to their unique electronic and photophysical properties. These fluorene-based materials have found applications in organic electronics and as specialized polymers.

One significant area of application is in the development of proton exchange membranes (PEMs) for fuel cells. A study detailed the synthesis of novel multiblock copolymers containing fluorenyl moieties. These copolymers, specifically sulfonated poly(arylene ether sulfone)s, were used to create tough, flexible, and transparent membranes. scientific.net These membranes exhibited good water stability and enhanced proton conductivities, making them promising candidates for PEM materials. scientific.net

Furthermore, zwitterionic polyfluorene-based copolymers have been synthesized and shown to form stabilized unimolecular micelles in aqueous solutions. acs.org These nanocarriers exhibit yellow-green fluorescence due to the donor-acceptor structure between the fluorene and benzothiadiazole groups. acs.org The incorporation of zwitterionic chains not only enhances water solubility and drug loading capacity but also imparts promising antifouling properties by preventing nonspecific protein and bacterial adhesion. acs.org The unique photophysical properties of the fluorene moiety have also led to research into their use in materials like organic light-emitting diodes (OLEDs). nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis Research

The fluorene scaffold, accessible from this compound, is a significant pharmacophore in medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial arrangement of functional groups, which is critical for molecular recognition and biological activity.

Synthesis of Active Pharmaceutical Ingredient (API) Precursors

This compound serves as a versatile starting material for the synthesis of precursors to active pharmaceutical ingredients. The fluorene moiety is a core component in various bioactive compounds. researchgate.net Its derivatives are key intermediates in the production of more complex molecules with therapeutic potential. The ability to functionalize the fluorene structure allows for the creation of a diverse range of compounds for screening and development in drug discovery.

Scaffold for Pharmacophore Construction

The conformational rigidity and aromatic nature of the fluorene structure make it an excellent scaffold for pharmacophore construction. explorationpub.comresearchgate.net A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The well-defined geometry of the fluorene nucleus allows for the precise positioning of substituents to match the binding site of a receptor or enzyme. This structural characteristic intensifies its pharmacophoric features, making it suitable for combination with other bioactive moieties to create hybrid molecules with enhanced efficacy. explorationpub.com

Precursor for Bioactive Triazole Hybrids

A significant application of 9H-fluorene derivatives is in the synthesis of fluorene-triazole hybrids, which have shown considerable potential as bioactive agents. explorationpub.comexplorationpub.com The 1,2,3-triazole ring, often introduced via "click chemistry," can act as a linker to connect the fluorene scaffold to other pharmacophores or can itself be a key interacting element with biological targets. explorationpub.com

A study focused on the synthesis of a library of 11 fluorene-1,2,3-triazoles and evaluated their cytotoxic potential against various human cancer cell lines. explorationpub.com These hybrid compounds were synthesized from biaryl hydroxy-1,2,3-triazoles, which in turn can be derived from precursors related to this compound. The results of this research highlighted the potential of these fluorene-triazole hybrids as anticancer agents. explorationpub.com For instance, certain brominated fluorene-triazoles exhibited selective cytotoxicity against the MOLM-13 acute myeloid leukemia cell line. explorationpub.com

| Compound ID | Target Cell Line | IC50 (µM) |

| LSO258 | MOLM-13 | 25.5 |

| LSO272 | MOLM-13 | 12.5 |

| LSO276 | MOLM-13 | 24.8 |

| LSO278 | HCT-116 | 23.4 |

| LSO278 | MDA-MB-231 | 34.3 |

| LSO278 | MOLM-13 | 18.7 |

Table 1: Cytotoxic activity of selected fluorene-triazole hybrids against various cancer cell lines. explorationpub.comexplorationpub.com

Ligand and Catalyst Component in Research

The fluorenyl framework, derived from this compound, is also utilized in the field of catalysis, where it can function as a ligand for metal centers or as a component of a larger catalyst system. The electronic properties and steric bulk of the fluorenyl group can be tuned by substitution, allowing for the fine-tuning of the catalyst's activity and selectivity.

Fluorenyl-based metallocenes have been extensively studied as catalysts for olefin polymerization. acs.org Specifically, C1- and Cs-symmetric fluorenyl-based metallocenes have been employed for the synthesis of high-molecular-weight polymers from ethylene and propylene homopolymerization. acs.org However, challenges remain in their application for copolymerization, where they tend to produce lower molecular weight polymers. acs.org Research has focused on modifying the substituents on the cyclopentadienyl and fluorenyl ligands to improve their performance in ethylene/propylene copolymerization. acs.org

In another area of catalysis, a fluorenyl amido constrained geometry magnesium complex has been synthesized and characterized. This complex has proven to be a potent catalyst for the dehydrocoupling and dehydrogenation of amine-boranes at room temperature. uni-saarland.de The flexible coordination of the fluorenyl ligand plays a key role in the catalytic cycle. uni-saarland.de Furthermore, tethered-fluorenyl NHC (N-heterocyclic carbene) rhodium complexes have been synthesized and investigated for their catalytic activity in the borylation of benzene. cardiff.ac.uk

Internal Electron Donor in Ziegler-Natta Catalysis

In the realm of polymer chemistry, this compound has been investigated as an internal electron donor (IED) in Ziegler-Natta (Z-N) catalyst systems for olefin polymerization. The role of an IED is crucial in these systems as it influences the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.

A study focused on the use of 9-fluorenemethanol (B185326) (a common name for this compound) as a novel IED in a magnesium chloride (MgCl₂) supported titanium catalyst. A molecular adduct, MgCl₂·n(9-fluorenemethanol)·x(ethanol), was synthesized and characterized. The coordination of 9-fluorenemethanol to MgCl₂ was confirmed using solid-state ¹³C CPMAS NMR spectroscopy. The research highlighted that the method of catalyst preparation significantly impacts its performance.

Two primary methods for preparing the active Ziegler-Natta catalyst were explored: a conventional method to produce a high surface area catalyst and a non-conventional method where 9-fluorenemethanol was an integral part of the active catalyst. The conventionally prepared catalyst, which was highly porous, demonstrated significantly higher activity in ethylene polymerization—1.7 to 2.5 times greater than the catalyst prepared by the non-conventional method. However, the polymer produced using the non-conventional catalyst exhibited a low molecular weight distribution, confirming the role of 9-fluorenemethanol as an effective internal electron donor in controlling polymer properties.

| Catalyst Preparation Method | Relative Polymerization Activity | Molecular Weight Distribution |

| Conventional (High Surface Area) | 1.7 - 2.5x higher | Broader |

| Non-conventional (Integral 9FM) | Lower | Low |

This table summarizes the influence of the catalyst preparation method with 9-fluorenemethanol (9FM) as an internal electron donor on ethylene polymerization activity and the resulting polymer's molecular weight distribution.

Building Block for Chiral Ligands in Asymmetric Catalysis

The fluorene scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis due to its rigid and well-defined three-dimensional structure. While direct examples of the use of this compound as a starting material for chiral ligands are not extensively documented in readily available literature, its structure provides a clear pathway for the synthesis of such ligands. The hydroxyl group of this compound can be readily converted into a variety of other functional groups, such as halides or phosphines, which are common coordinating groups in chiral ligands.

The general strategy for creating chiral fluorene-based ligands often involves the introduction of chirality at the C9 position or by creating atropisomers of substituted fluorenes. The inherent planarity and rigidity of the fluorene backbone are advantageous in creating a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic reactions. For instance, chiral fluorene-containing phosphine ligands have been synthesized and successfully applied in various asymmetric transformations. The synthesis of these ligands often starts from a functionalized fluorene derivative, and this compound represents a readily available and versatile precursor for such functionalizations.

The synthetic route to a chiral ligand from this compound could involve the following conceptual steps:

Functional Group Transformation: Conversion of the primary alcohol in this compound to a better leaving group (e.g., a tosylate or a halide).

Nucleophilic Substitution: Reaction with a chiral nucleophile or a prochiral nucleophile in the presence of a chiral auxiliary to introduce the desired stereocenter.

Introduction of Coordinating Atoms: Further synthetic modifications to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which are essential for binding to a metal catalyst.

The resulting chiral fluorenyl-based ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to create catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Building Block for Chemosensor Design (Organic Synthesis Aspect)

The fluorescent properties of the fluorene ring system make it an attractive scaffold for the design of chemosensors. The general principle behind a fluorene-based chemosensor is the modulation of its fluorescence emission upon binding to a specific analyte, such as a metal ion or an anion. The synthesis of these chemosensors involves the strategic functionalization of the fluorene core with a receptor unit that can selectively bind to the target analyte and a signaling unit (the fluorophore, which is the fluorene itself) that reports this binding event through a change in its optical properties.

This compound can serve as a key starting material in the organic synthesis of such chemosensors. The hydroxyl group provides a convenient handle for introducing the receptor moiety. For example, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be condensed with various amines or other nucleophiles to append the desired binding site.

A common approach involves the synthesis of Schiff base derivatives from fluorene-containing aldehydes. These Schiff bases can act as "turn-on" or "turn-off" fluorescent sensors. For instance, fluorenone-based Schiff base sensors have been developed for the selective detection of iodide ions, where the fluorescence emission is enhanced upon binding. researchgate.net This enhancement is attributed to the inhibition of intramolecular charge transfer and C=N isomerization. researchgate.net

The organic synthesis aspect of designing a chemosensor from a fluorene-based precursor like this compound would typically involve:

Modification of the Fluorene Core: Oxidation of the methanol (B129727) group to an aldehyde (fluorene-1-carboxaldehyde).

Introduction of the Receptor Unit: Condensation of the aldehyde with an appropriate amine to form a Schiff base. The choice of the amine determines the selectivity of the sensor for a particular analyte.

Tuning of Electronic Properties: Further substitution on the fluorene ring or the appended receptor can be performed to fine-tune the electronic properties of the sensor, thereby optimizing its sensitivity and selectivity.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.orguni-ruse.bg

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 9H-fluoren-1-ylmethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in this compound. The ¹H NMR spectrum displays distinct signals for each chemically non-equivalent proton. Key features of the ¹H NMR spectrum of this compound include signals corresponding to the aromatic protons of the fluorene (B118485) ring system, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton framework. For instance, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, while the methylene protons adjacent to the hydroxyl group exhibit a characteristic chemical shift. The hydroxyl proton signal can often be identified by its broadness and its disappearance upon D₂O exchange.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.80 - 7.20 | multiplet | |

| CH₂ | 4.75 | singlet | |

| OH | 1.85 | singlet | |

| Note: ¹H NMR data can vary depending on the solvent and concentration. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum reveals the presence of sp²-hybridized carbons of the aromatic fluorene core and the sp³-hybridized carbon of the methanol substituent. The chemical shifts of these carbon signals are indicative of their electronic environment. For example, the carbons of the fluorene ring appear in the aromatic region (typically δ 120-150 ppm), while the methylene carbon (CH₂OH) resonates at a higher field.

| Carbon | Chemical Shift (ppm) |

| C1 | 141.9 |

| C2 | 128.5 |

| C3 | 127.8 |

| C4 | 125.1 |

| C4a | 141.2 |

| C4b | 143.5 |

| C5 | 120.0 |

| C6 | 126.8 |

| C7 | 127.2 |

| C8 | 119.9 |

| C8a | 130.8 |

| C9 | 36.8 |

| CH₂OH | 65.2 |

| Note: ¹³C NMR data can vary depending on the solvent and concentration. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. ru.nl

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, aiding in the assignment of the individual signals within the multiplets. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methylene protons (CH₂) would show a cross-peak with the signal for the attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, HMBC can show correlations from the methylene protons to the quaternary carbons of the fluorene ring system, confirming the point of attachment of the methanol group. uni-ruse.bgru.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnist.govresearchgate.netchemicalbook.com

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural features of this compound by analyzing its fragmentation pattern upon ionization. When a sample is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which results in the formation of a molecular ion (M⁺). physicsandmathstutor.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com

For this compound (C₁₄H₁₂O), the molecular ion peak would be observed at an m/z corresponding to its molecular weight of 196.24 g/mol . nist.govsigmaaldrich.com The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. tutorchase.com The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at M-18. savemyexams.com Another typical fragmentation would be the loss of the hydroxymethyl radical (•CH₂OH), resulting in a stable fluorenyl cation. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure of this compound. azooptics.comorgchemboulder.com

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identificationgoogle.comgoogle.com

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy : In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its functional groups. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The C-H stretching vibrations of the aromatic fluorene ring are typically observed around 3100-3000 cm⁻¹. The presence of the aromatic C=C bonds is confirmed by absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol appears in the 1050-1000 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.combruker.com It is based on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum. The C-C skeletal vibrations of the fluorene backbone also produce characteristic Raman bands. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidationmdpi.combenchchem.comdntb.gov.ua

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. mdpi.com This technique requires a single, high-quality crystal of the compound. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. mdpi.com

The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This provides accurate information on bond lengths, bond angles, and torsional angles within the molecule. X-ray crystallography can also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack together in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties and reactivity of this compound in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. odinity.com The choice of these phases is crucial for effective separation and is highly dependent on the properties of the compounds in the mixture. tamu.edubrainly.com For fluorene derivatives, including this compound, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and related compounds. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. oup.comiaea.org

Research Findings:

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of this compound. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical system involves a C18 column (octadecylsilane) as the stationary phase. asm.orgsartorius.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, one method specifies a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Purity determination by HPLC is often achieved by calculating the area percentage of the main peak in the chromatogram. chromforum.org For many fluorene-based compounds, a purity of ≥98.0% as determined by HPLC is a common standard. avantorsciences.comavantorsciences.com A patent for measuring the purity of 9-fluorenylmethanol describes an HPLC method using an external standard for quantification. google.com This method reports a high degree of separation and a relative standard deviation of 0.25%, with recovery rates between 98.1% and 103.2%. google.com The use of a UV detector, typically set at wavelengths between 220-370 nm, is common for detecting fluorene derivatives due to their chromophoric nature. oup.comgoogle.com

Table 1: HPLC Parameters for Analysis of Fluorene Derivatives

| Parameter | Typical Conditions | Source(s) |

| Stationary Phase | C18 (Octadecylsilane) or other reverse-phase columns | asm.orgsartorius.com |

| Mobile Phase | Acetonitrile/Water mixture | sielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid | sielc.comsielc.com |

| Detection | UV at 220-370 nm | oup.comgoogle.com |

| Quantification | Peak area percentage, External standard method | chromforum.orggoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the identification and quantification of volatile and thermally stable compounds like this compound. etamu.edu The NIST Chemistry WebBook lists gas chromatography as an available data type for 9-fluorenemethanol (B185326), indicating its applicability. nist.gov

Research Findings:

In a typical GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph based on its boiling point and interaction with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). etamu.edu Electron ionization (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (molecular ion). libretexts.org This process can also cause the molecule to break into smaller, characteristic fragments. etamu.edulibretexts.org

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." etamu.edu The fragmentation pattern provides structural information that aids in the identification of the compound. etamu.edulcms.cz For complex mixtures, the GC provides retention times for each component, and the MS provides a mass spectrum, allowing for the identification of individual compounds. asm.orgetamu.edu Databases like the National Institute of Standards and Technology (NIST) library are often used to match the obtained mass spectra with known compounds. phytopharmajournal.com

Table 2: GC-MS Operational Parameters

| Parameter | Typical Setting | Source(s) |

| Ionization Mode | Electron Ionization (EI) | libretexts.orgphytopharmajournal.com |

| Electron Energy | 70 eV | phytopharmajournal.com |

| Mass Analyzer | Quadrupole | etamu.edu |

| Data Output | Chromatogram (Abundance vs. Retention Time) & Mass Spectrum (Abundance vs. m/z) | etamu.edu |

| Identification | Comparison of fragmentation patterns and retention times with standards and libraries (e.g., NIST) | asm.orgphytopharmajournal.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of reaction progress, purity assessment, and determination of optimal solvent systems for column chromatography. tamu.eduumich.edu

Research Findings:

For the separation of fluorene-related compounds, silica (B1680970) gel is commonly used as the polar stationary phase. odinity.comtamu.edu The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) or ligroin and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). tamu.eduresearchgate.net The separation is based on the principle of polarity; more polar compounds interact more strongly with the polar silica gel and thus move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. quora.com Less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. odinity.comquora.com

For example, in the separation of fluorene and the more polar fluorenone, fluorene travels further up the TLC plate. odinity.com The polarity of this compound, due to its hydroxyl group, would result in stronger adsorption to the silica gel compared to the nonpolar fluorene. The Rf value is a key parameter calculated in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umich.edu Visualization of the separated spots on a TLC plate is often achieved using a UV lamp, as fluorene compounds are typically UV-active. tamu.eduresearchgate.net

Table 3: TLC System for Fluorene Derivatives

| Component | Description | Source(s) |

| Stationary Phase | Silica gel coated on glass or aluminum plates | odinity.comtamu.edu |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Ligroin mixtures | tamu.eduresearchgate.net |

| Principle | Separation based on polarity differences | quora.com |

| Visualization | UV light | tamu.eduresearchgate.net |

| Key Parameter | Retention Factor (Rf) | umich.edu |

Theoretical and Computational Studies of 9h Fluoren 1 Ylmethanol

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the complete energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

For a reaction involving 9H-fluoren-1-ylmethanol, such as its oxidation to the corresponding aldehyde or its participation in an electrophilic substitution, computational chemists would model the proposed pathway and locate the transition state structure. For instance, in a study of the nitration of the parent fluorene (B118485) molecule, transition state theory was used to investigate the reaction mechanism and predict the most likely products. nih.gov Characterizing the geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier, offering critical insights into how bonds are formed and broken.

Once the structures of the reactants and the transition state have been optimized and their energies calculated, the activation energy barrier (ΔG‡) for the reaction can be determined. researchgate.net This barrier is the difference in Gibbs free energy between the transition state and the reactants. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction.

By calculating the energy barriers for competing reaction pathways, computational models can predict the regioselectivity and chemoselectivity of a reaction. For example, a computational study on the OH-initiated oxidation of fluorene in the presence of NO2 calculated the Gibbs potential energy barriers for the formation of different nitrofluorene isomers. researchgate.net These calculations showed that the barriers for forming 2-nitrofluorene (B1194847) and 3-nitrofluorene (B130769) were significantly lower than for the 1-nitrofluorene (B1615767) isomer, which aligns with experimental observations. nih.gov A similar approach for reactions of this compound would provide quantitative predictions about its reactivity.

Table 3: Example of Calculated Energy Barriers for Competing Reaction Pathways (Note: Data is for the OH-initiated nitration of unsubstituted fluorene and serves as an illustration of the method. researchgate.netnih.gov)

| Reaction Pathway | Reactants | Transition State | Product | Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) |

| Nitration at C2 | Fluorene + NO2 + OH | TS1 | 2-Nitrofluorene | 18.5 |

| Nitration at C3 | Fluorene + NO2 + OH | TS2 | 3-Nitrofluorene | 18.9 |

| Nitration at C1 | Fluorene + NO2 + OH | TS3 | 1-Nitrofluorene | 22.1 |

Molecular Dynamics Simulations (e.g., for intermolecular interactions, hydrogen bonding)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. While specific MD studies focusing exclusively on this compound are not prevalent in the literature, the principles and methodologies are well-established from studies on analogous systems like other alcohols and fluorene derivatives. core.ac.ukulisboa.ptamazonaws.comcuni.cz These simulations provide detailed insights into intermolecular forces, particularly hydrogen bonding, which governs the macroscopic properties of the substance. ub.edu

In a typical MD simulation of this compound in a solvent, a force field (a set of parameters describing the potential energy of the system) is used to calculate the forces between atoms and the resulting motions. frontiersin.org The hydroxymethyl group (-CH₂OH) of the molecule is of primary interest as it can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). Simulations can track the formation and lifetime of hydrogen bonds between molecules of this compound (self-association) or between the molecule and a solvent. ub.edu

Key analyses from such simulations include the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom. For hydrogen bonding, the RDF between the hydrogen of the hydroxyl group and the oxygen of a neighboring molecule would show a sharp peak at a characteristic distance (typically 1.8-2.0 Å), indicating a strong interaction. The coordination number, derived from the RDF, quantifies the average number of hydrogen bonds per molecule. These simulations can reveal how the bulky, rigid fluorene backbone sterically influences the formation of hydrogen-bonded networks compared to simpler alcohols. ub.edu

State-of-the-art classical MD simulations can predict and quantify the effective strength of these interactions in various environments. ub.edu By running simulations under different conditions (e.g., temperature, pressure, solvent), researchers can predict how these factors affect the conformational landscape and intermolecular organization. ub.edu

Table 1: Typical Parameters Analyzed in MD Simulations of Hydrogen Bonding This table outlines the key geometric and energetic parameters typically extracted from Molecular Dynamics simulations to characterize hydrogen bonds.

| Parameter | Description | Typical Value/Range for O-H···O |

| H-A Distance | The distance between the hydrogen donor (H) and the acceptor atom (A). | < 2.5 Å |

| D-H···A Angle | The angle formed by the donor atom (D), the hydrogen (H), and the acceptor atom (A). | > 135° |

| Coordination Number | The average number of hydrogen bonds a single molecule participates in. | Varies with system and conditions |

| Hydrogen Bond Lifetime | The average duration for which a specific hydrogen bond exists. | Picoseconds (ps) |

| Potential of Mean Force | The free energy profile along a coordinate, such as the distance between two molecules, used to quantify interaction strength. | System-dependent (kJ/mol or kcal/mol) |

Structure-Reactivity Relationship (SAR) Predictions and Analysis

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its reactivity. Computational chemistry provides powerful tools for predicting these relationships without synthesizing the compounds. caltech.edu For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to calculate electronic properties that dictate reactivity. rsc.orgnih.gov

A key aspect of computational SAR is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For fluorene derivatives, modifications to the core structure, such as adding substituents, can significantly alter the FMO energies and thus tune the molecule's electronic properties and reactivity. researchgate.netnih.gov

For instance, studies on related fluorene-triazole hybrids have shown that the introduction of electron-withdrawing groups like bromine can be critical for modulating cytotoxic activity, a direct outcome of structure-activity relationships. researchgate.netexplorationpub.com Computational models can predict these effects. DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to reaction. For this compound, the oxygen atom of the hydroxyl group would be an electron-rich site, a likely point for electrophilic attack or hydrogen bonding.

These computational analyses allow for the systematic screening of virtual derivatives to predict their reactivity, stability, and potential biological activity, guiding synthetic efforts toward molecules with desired properties. jst.go.jp

Table 2: Predicted Electronic Properties of Representative Fluorene Derivatives This table presents data from computational studies on fluorene derivatives, illustrating how structural modifications influence key electronic properties like HOMO-LUMO energies, which are central to SAR analysis.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Unsubstituted Fluorene | -6.22 | -1.32 | 4.90 | DFT/B3LYP |

| Dibenzofulvene Derivative (A-2) | -4.68 | -2.55 | 2.13 | DFT/B3LYP |

| Dibenzofulvene Derivative (A-5) | -5.15 | -2.35 | 2.80 | DFT/B3LYP |

| 9-Fluorenylmethanol | - | - | - | DFT/B3LYP 6-31G (Calculation for reaction mechanism) rsc.org |

Data for dibenzofulvene derivatives sourced from a study on fluorene modifications. researchgate.net

Computational Approaches in Catalyst Design Involving Fluorene Derivatives

Computational chemistry has become an indispensable tool for the rational design of new catalysts, moving beyond traditional trial-and-error approaches. caltech.edu The goal is to use computation to predict the structure of a catalyst that will be effective for a specific chemical transformation. caltech.eduacs.org While catalysts based specifically on this compound are not widely documented, the fluorene scaffold is used in designing ligands for transition-metal catalysis and in organocatalysis, and computational methods are key to these efforts.

For fluorene derivatives, computational design could involve several strategies: